2-Bromo-7-chlorobenzo[d]thiazole
Description
2-Bromo-7-chlorobenzo[d]thiazole (CAS 3507-58-2) is a halogenated benzothiazole derivative with the molecular formula C₇H₃BrClNS and a molecular weight of 248.53 g/mol. It features a benzothiazole core substituted with bromine at position 2 and chlorine at position 5. Key physical properties include a melting point of 66–67°C, a predicted boiling point of 330.5±34.0°C, and a density of 1.849±0.06 g/cm³ . The compound is stored under inert gas (N₂ or Ar) at 2–8°C to ensure stability. Its pKa is estimated at -1.49±0.30, indicating weak acidity under standard conditions .
Benzothiazoles are heterocyclic compounds with a thiazole ring fused to a benzene ring, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The bromine and chlorine substituents in this compound enhance its reactivity, making it a valuable intermediate in nucleophilic substitution reactions and cross-coupling chemistry.
Properties
IUPAC Name |
2-bromo-7-chloro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKINMFVXOEAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702668 | |
| Record name | 2-Bromo-7-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-58-2 | |
| Record name | 2-Bromo-7-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole. One common method includes the reaction of benzo[d]thiazole with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 is highly reactive toward nucleophilic substitution due to its electron-withdrawing effects. Common nucleophiles include amines, alkoxides, and thiols.
Key Reactions:
-
Ammonolysis : Reaction with ammonia or primary amines yields 2-amino-7-chlorobenzo[d]thiazole derivatives. For example:
Reported yields for analogous reactions range from 65% to 85% under reflux in ethanol . -
Methoxylation : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group. This reaction proceeds at 60°C with a yield of ~70% .
Example Data Table:
| Nucleophile | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ | Ethanol, 80°C, 6h | 2-Amino-7-chlorobenzo[d]thiazole | 78 |
| NaOCH₃ | Methanol, 60°C, 4h | 2-Methoxy-7-chlorobenzo[d]thiazole | 70 |
Electrophilic Aromatic Substitution
The chlorine atom at position 7 directs electrophilic substitution to the para position (C-5). Nitration and sulfonation are common:
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Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C produces 5-nitro-2-bromo-7-chlorobenzo[d]thiazole. This product is a precursor for further functionalization .
-
Sulfonation : Treatment with fuming H₂SO₄ introduces a sulfonic acid group at C-5, enabling solubility enhancement for pharmaceutical applications .
Reaction Conditions:
| Reaction | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | 0–5°C | 2h | 62 |
| Sulfonation | Fuming H₂SO₄ | 25°C | 4h | 55 |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to form biaryl derivatives. For example:
Yields for such couplings exceed 80% under optimized conditions (DMF, 100°C, 12h) .
Reduction and Oxidation
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring’s C=N bond, breaking the heterocycle. This reaction is less common due to structural instability .
-
Oxidation : Oxidation with KMnO₄ converts the thiazole sulfur to a sulfoxide, altering electronic properties for drug design .
Computational Insights
Docking studies indicate that bromine and chlorine substituents enhance binding affinity to bacterial quorum-sensing proteins (e.g., LasR in Pseudomonas aeruginosa). For example, a derivative showed a binding energy of −8.4 kcal/mol, surpassing reference inhibitors .
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of 2-Bromo-7-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzothiazole derivatives. Common methods include:
- Bromination and Chlorination : Reacting 2-aminobenzothiazole with bromine and chlorine in solvents like acetic acid or dichloromethane under controlled temperatures to ensure selective substitution.
- Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitutions, allowing for the introduction of various functional groups.
Chemistry
This compound serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the development of derivatives with tailored properties for specific applications.
Biology
The compound has shown promise as a quorum sensing inhibitor , which disrupts bacterial communication and can reduce virulence. This property is particularly significant in combating antibiotic-resistant bacterial strains by preventing biofilm formation and toxin production.
Medicine
Research is ongoing to explore its potential as:
- Antimicrobial Agent : Studies indicate that it may possess broad-spectrum antimicrobial properties.
- Anticancer Agent : Preliminary investigations suggest that it could inhibit cancer cell proliferation through specific molecular interactions.
Industrial Applications
In industrial settings, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials.
Case Study 1: Quorum Sensing Inhibition
A study demonstrated that this compound effectively inhibited quorum sensing in Pseudomonas aeruginosa, leading to reduced biofilm formation and virulence factor production. The mechanism involved interference with signal receptor binding, showcasing its potential in treating chronic infections associated with biofilms.
Case Study 2: Anticancer Research
In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These findings suggest that further exploration into its structure-activity relationship could yield effective anticancer agents.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby reducing their virulence and biofilm formation. The compound binds to the active sites of bacterial enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
2-Bromo-6-chlorobenzo[d]thiazole (CAS 3507-17-3)
- Molecular Formula : C₇H₃BrClNS (identical to the target compound).
- Purity : 97% .
- Key Differences: The chlorine substituent is at position 6 instead of 6. For example, bromine at position 2 in imidazo-thiadiazole derivatives is highly reactive toward secondary amines , suggesting similar trends in benzothiazoles.
5-Bromo-2-chloro-1,3-benzothiazole (CAS 824403-26-1)
2-Bromo-4-chlorobenzo[d]thiazole (CAS 3622-40-0)
- Molecular Formula : C₇H₃BrClNS.
- Key Differences : Chlorine at position 4 creates a para-substitution pattern relative to bromine. This arrangement could influence dipole moments and crystal packing, though specific melting point data are unavailable .
Halogen-Substituted Analogs
2-Bromo-6-fluorobenzo[d]thiazole (CAS 152937-04-7)
7-Bromobenzo[d]thiazole (CAS 767-70-4)
- Molecular Formula : C₇H₄BrNS.
- Molecular Weight : 214.08 g/mol .
- Key Differences : Lacks the chlorine substituent, resulting in lower molecular weight and reduced steric bulk. The absence of chlorine may decrease resistance to oxidation or hydrolysis compared to the target compound.
Heterocyclic Variants
4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione (CAS 2033056-28-7)
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Molecular Formula : C₈H₅BrN₄O₂S.
- Key Differences : A thiadiazole core replaces benzothiazole. Thiadiazoles exhibit distinct biological activities (e.g., insecticidal, fungicidal) due to their planar structure and hydrogen-bonding capabilities .
Comparative Data Table
Key Research Findings
Reactivity Trends : Bromine at position 2 in benzothiazoles is highly reactive in nucleophilic substitution, as seen in imidazo-thiadiazole derivatives . The chlorine at position 7 in the target compound may further activate the bromine via electron withdrawal.
Biological Activity: Thiadiazole derivatives (e.g., 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal and fungicidal properties due to their planar structure and hydrogen-bonding networks .
Synthetic Utility : The target compound’s halogen substituents make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, where bromine typically acts as a better leaving group than chlorine.
Biological Activity
2-Bromo-7-chlorobenzo[d]thiazole is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₃BrClNS. Its structure includes a benzothiazole ring system, which is essential for its biological activity.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study highlighted that derivatives of benzothiazole can inhibit E. coli DNA gyrase, with some showing IC50 values as low as 12 μM, indicating strong antibacterial potential .
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | E. coli DNA gyrase | 12 |
| Other derivatives | Various bacterial strains | Varies |
Anticancer Activity
Benzothiazoles have been recognized for their anticancer effects. A study reported that derivatives with specific substitutions exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). The presence of electron-withdrawing groups like nitro and chloro at specific positions on the aromatic ring has been correlated with enhanced anticancer activity. For example, compounds with para-nitro substitutions showed IC50 values of 10.8 μM against SKNMC neuroblastoma cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Nitro-substituted derivative | MCF-7 | 10.8 |
| Chloro-substituted derivative | Hep-G2 | 11.6 |
Anticonvulsant Activity
In addition to antimicrobial and anticancer activities, benzothiazole derivatives have also been evaluated for their anticonvulsant properties. Certain compounds demonstrated protective effects in maximal electroshock seizure (MES) models, indicating potential use in treating epilepsy .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase, a critical enzyme for bacterial DNA replication, leading to bactericidal effects.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis by disrupting normal cell cycle progression through various signaling pathways.
Case Studies
- Antimicrobial Efficacy : In a comparative study, several benzothiazole derivatives were tested against resistant strains of S. aureus and E. coli. Results indicated that modifications to the benzothiazole core significantly enhanced antibacterial activity.
- Anticancer Potential : A series of thiazole-based compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The study found that structural modifications increased potency against multiple cancer types, suggesting a promising avenue for drug development.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Optimize stoichiometry to minimize side products like dihalogenated analogs.
Which spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
A multi-technique approach ensures accurate structural elucidation:
- IR Spectroscopy : Confirm C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches. NH stretches (if present) appear at 3300–3450 cm⁻¹ .
- NMR :
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 262.94 for C₇H₃BrClNS).
- X-ray Diffraction : Resolve crystal packing and halogen bonding interactions .
How should researchers design initial biological activity screens for halogenated benzothiazoles?
Basic Research Question
- Antimicrobial Assays :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
- Cytotoxicity Screening :
- Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices.
- Data Interpretation : Compare activity trends with structurally related compounds (e.g., 2-amino-7-chloro analogs) to identify substituent effects .
What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
Advanced Research Question
- DFT Calculations :
- Experimental Validation :
- Track substitution kinetics via ¹H NMR (e.g., disappearance of Br-proton signals).
- Compare yields with/without catalysts (e.g., Pd(PPh₃)₄ for cross-couplings).
How can discrepancies in reported antimicrobial activities of halogenated benzothiazoles be resolved?
Advanced Research Question
Contradictions often arise from:
- Strain Variability : Methicillin-resistant S. aureus (MRSA) may show resistance due to efflux pumps.
- Experimental Conditions : Variations in inoculum size, media (cation-adjusted Mueller-Hinton vs. LB), and incubation time .
- Structural Analog Interference : Impurities from incomplete purification (e.g., residual bromine) may skew results.
Q. Mitigation Strategies :
- Standardize protocols using CLSI guidelines.
- Perform dose-response curves with ≥3 biological replicates .
How does computational modeling predict the electronic configuration of this compound?
Advanced Research Question
- HOMO-LUMO Analysis :
- Molecular Docking :
- Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to identify halogen-bond interactions with Arg121.
- MD Simulations : Assess stability in aqueous vs. lipid bilayer environments.
What role do halogen substituents play in the bioactivity of this compound?
Advanced Research Question
- Electronic Effects :
- Bromine increases lipophilicity (logP ~2.8), enhancing membrane penetration.
- Chlorine’s inductive effect polarizes the thiazole ring, improving target binding (e.g., enzyme active sites) .
- Comparative Studies :
- Replace Br with F or I: Fluorine reduces steric bulk but lowers activity; iodine increases toxicity.
- SAR studies show 2-Bromo-7-chloro derivatives exhibit 4x higher MIC against P. aeruginosa than non-halogenated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
